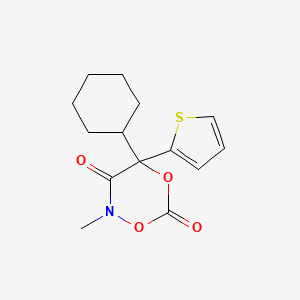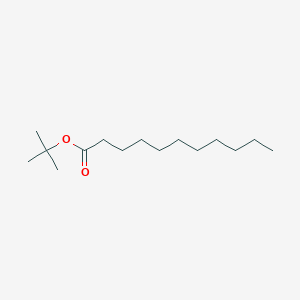
Tert-butyl undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl undecanoate: is an organic compound belonging to the class of esters. It is formed by the esterification of undecanoic acid with tert-butyl alcohol. This compound is characterized by its long carbon chain and the presence of a tert-butyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl undecanoate can be synthesized through the esterification of undecanoic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and allow for easier separation of the product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl undecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to undecanoic acid and tert-butyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: Undecanoic acid and tert-butyl alcohol.
Reduction: Undecanol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Tert-butyl undecanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Investigated for its potential use in biochemical assays and as a model compound for studying ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer formulations.
Mechanism of Action
The mechanism of action of tert-butyl undecanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release undecanoic acid and tert-butyl alcohol, which can then participate in further biochemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Tert-butyl acetate: Another ester with a tert-butyl group, but with a shorter carbon chain.
Tert-butyl benzoate: An ester formed from benzoic acid and tert-butyl alcohol.
Tert-butyl stearate: An ester with a longer carbon chain compared to tert-butyl undecanoate.
Uniqueness: this compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for various applications, balancing the properties of shorter and longer chain esters.
Properties
CAS No. |
95935-43-6 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
tert-butyl undecanoate |
InChI |
InChI=1S/C15H30O2/c1-5-6-7-8-9-10-11-12-13-14(16)17-15(2,3)4/h5-13H2,1-4H3 |
InChI Key |
BEQGLZWFHGTCMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


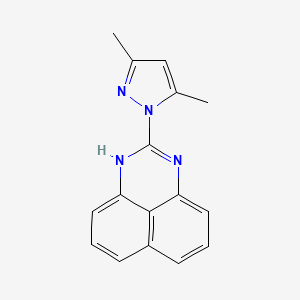
![2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354917.png)
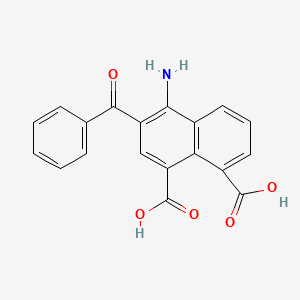

![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
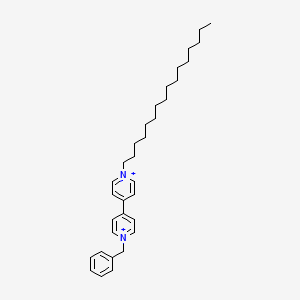
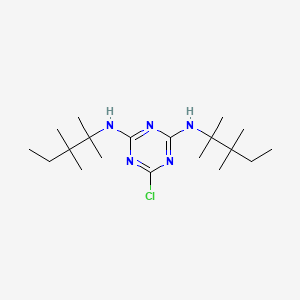
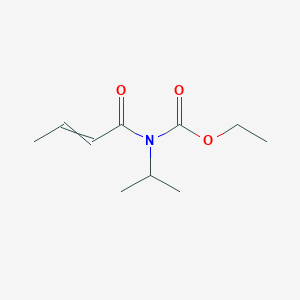
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
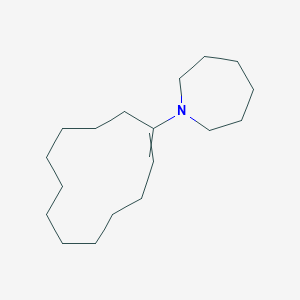
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
